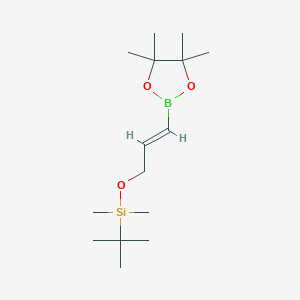

(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester

概要

説明

(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester typically involves the reaction of (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

化学反応の分析

Types of Reactions

(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Reduction: Reduction reactions can convert the ester to the corresponding boronic acid.

Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products

The major products formed from these reactions include alcohols, boronic acids, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

One of the primary applications of (E)-3-(tert-butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester is as a reactant in the Suzuki-Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.

Synthesis of Anti-Homoallylic Alcohols

The compound can be employed to synthesize anti-homoallylic alcohols through allylation reactions with aldehydes. This method often utilizes iridium complex catalysts, showcasing the versatility of this boronic ester in producing valuable alcohol derivatives that are crucial in organic synthesis .

Preparation of α-Imino Aldehydes

Another significant application is in the preparation of α-imino aldehydes via rearrangements of O-alkenyl oximes. Such compounds are important intermediates in organic synthesis and can lead to various biologically active molecules .

Case Study 1: Synthesis of Biaryl Compounds

In a study published in The Journal of Organic Chemistry, researchers successfully utilized this compound in a palladium-catalyzed reaction to synthesize a series of biaryl compounds. The results demonstrated high yields and selectivity, confirming the efficacy of this boronic ester in complex organic transformations .

Case Study 2: Enantioselective Synthesis

A notable application was reported in Journal of the American Chemical Society, where the compound facilitated an enantioselective synthesis of anti-homoallylic alcohols from terminal alkynes and aldehydes using a chiral phosphoric acid catalyst. The study highlighted the compound’s role in achieving high enantioselectivity, which is critical for developing pharmaceuticals with specific biological activities .

Summary Table of Applications

作用機序

The mechanism of action of (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester involves its ability to form stable complexes with various catalysts, facilitating the formation of carbon-carbon bonds. The boronic ester functional group interacts with palladium catalysts to form reactive intermediates that undergo cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules .

類似化合物との比較

Similar Compounds

- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester is unique due to its specific structural features that allow for selective reactivity in cross-coupling reactions. The presence of the tert-butyldimethylsilyloxy group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions .

生物活性

(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester is a boronic acid derivative notable for its applications in organic synthesis, particularly in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This compound has garnered attention due to its potential biological activities, including cytotoxicity and its role in various chemical transformations.

- Molecular Formula : C15H31BO3Si

- Molecular Weight : 298.30 g/mol

- Density : 0.910 g/mL at 25 °C

- Assay Purity : 97%

The structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications and sensing technologies.

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of boronic acid derivatives on various cancer cell lines. For instance, a study assessed the impact of related compounds on the metabolic activity of human colon cancer HT29 cells. The results indicated that at a concentration of 20 µM, certain derivatives did not significantly affect cell viability, suggesting a potential for use in therapeutic applications without immediate cytotoxic effects .

| Compound | Concentration (µM) | % Metabolic Activity |

|---|---|---|

| BC-OH | 20 | ~100% |

| BC-BA | 20 | ~100% |

| BC-OH | 200 | ~80% |

This table illustrates the relative safety of these compounds at lower concentrations while highlighting increased cytotoxicity at higher doses.

2. Reactivity in Organic Synthesis

The compound serves as an important reactant in several organic reactions:

- Palladium-Catalyzed Suzuki-Miyaura Coupling : This reaction is pivotal in forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules .

- Allylation Reactions : It can facilitate the synthesis of anti-homoallylic alcohols when reacted with aldehydes in the presence of iridium catalysts .

Case Study 1: Synthesis and Characterization

A study published in Organic Letters demonstrated the utility of this compound in synthesizing α-imino aldehydes via rearrangements of O-alkenyl oximes. The research highlighted the compound's effectiveness as a versatile building block in synthetic organic chemistry .

Case Study 2: Fluorescent Probes

Research has also explored boronate probes for detecting oxidative stress markers. A related compound was developed to detect peroxynitrite (ONOO–) with high stability and rapid response times, showcasing the potential biological applications of boronic esters beyond traditional synthetic roles .

特性

IUPAC Name |

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31BO3Si/c1-13(2,3)20(8,9)17-12-10-11-16-18-14(4,5)15(6,7)19-16/h10-11H,12H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUURLZJMKOVITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31BO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。